molecular formula C13H15NO2 B1627744 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 928707-70-4

5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1627744
CAS No.: 928707-70-4
M. Wt: 217.26 g/mol
InChI Key: HYTAYHVZIPWDQJ-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol (CAS: 928707-70-4) . The compound features an ethyl group at position 5, methyl groups at positions 1 and 3, and a carboxylic acid moiety at position 2 of the indole core. This structural configuration confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include 5-ethyl-1,3-dimethylphenylhydrazine and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with ligands, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₅NO₂
  • CAS Number : 928707-70-4
  • IUPAC Name : 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid

EDMICA is characterized by its indole structure, which is known for its diverse biological activities. The presence of ethyl and dimethyl groups enhances its lipophilicity and potentially its bioactivity.

Antiviral Activity

Recent studies have identified indole derivatives, including EDMICA, as promising candidates for antiviral agents. A notable study focused on the optimization of indole-2-carboxamide inhibitors against neurotropic alphaviruses. The research demonstrated that modifications in the indole structure could significantly enhance antiviral potency, suggesting that compounds like EDMICA could be explored for similar applications against viral infections such as Western equine encephalitis virus (WEEV) and Sindbis virus .

Antimycobacterial Properties

EDMICA and its analogs have shown potential as anti-mycobacterial agents. Research indicated that certain indole derivatives exhibited selective activity against non-tuberculous mycobacteria (NTM), including Mycobacterium abscessus and Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MICs), demonstrating effective inhibition with minimal cytotoxicity towards human cells .

Case Study 1: Indole Derivatives as Antiviral Agents

A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their efficacy against alphavirus replication. EDMICA was included in the screening process, where it was found to exhibit significant antiviral activity, particularly when structural modifications were applied to enhance permeability across the blood-brain barrier .

Case Study 2: Selectivity Against Mycobacteria

In another study focusing on anti-mycobacterial activity, EDMICA was tested alongside a series of related compounds against various mycobacterial strains. The results indicated a strong selectivity profile with effective inhibition against Mycobacterium abscessus, showcasing the potential for further development into therapeutic agents targeting resistant mycobacterial infections .

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, making them potential anticancer agents . The exact pathways and targets depend on the specific derivative and its modifications.

Comparison with Similar Compounds

The following analysis compares 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid with structurally related indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Position and Type

5-Substituted Indoles

  • Synthesis involves hydrolysis of ethyl esters (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) under basic conditions .
  • 5-Hydroxyindole-2-carboxylic acid :
    The hydroxyl group at position 5 increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic ethyl group in the target compound. This affects solubility and interaction with biological targets .

1- and 3-Substituted Indoles

  • 1-Methyl-1H-indole-5-carboxylic acid :
    Substitution at position 1 (methyl) and 5 (carboxylic acid) alters the indole’s electronic profile. The compound (CAS: 186129-25-9) has a higher melting point (221–223°C) compared to the target compound, suggesting stronger crystal lattice interactions .
  • This derivative (MP: 210°C) is synthesized using LiOH in THF/MeOH/H₂O, differing from the NaOH-mediated hydrolysis used for 5-chloro analogs .

Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight Melting Point Key Properties
This compound 5-Ethyl, 1,3-dimethyl C₁₃H₁₅NO₂ 217.27 Not reported Hydrophobic ethyl/methyl groups
5-Chloro-3-methyl-1H-indole-2-carboxylic acid 5-Cl, 3-methyl C₁₀H₈ClNO₂ 209.63 Not reported Halogenated, R&D use only
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid 5,6-OCH₃, 1-methyl C₁₂H₁₃NO₄ 235.24 210°C Electron-donating methoxy groups
5-Hydroxyindole-2-carboxylic acid 5-OH C₉H₇NO₃ 177.16 Not reported High polarity, hydrogen bonding

Key Research Findings

Substituent Effects on Reactivity :
Chlorine and hydroxy groups increase electrophilicity at position 5, enabling nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, ethyl/methyl groups favor hydrophobic interactions .

Crystallography : Derivatives like 5,6-dimethoxy-1-methylindole-2-carboxylic acid are characterized via IR and ¹H NMR, providing benchmarks for structural validation .

Biological Activity

  • Molecular Formula : C12H15NO2
  • Molecular Weight : Approximately 217.27 g/mol
  • Structure : The presence of the indole nucleus is significant as it is a key pharmacophore in various biologically active molecules.

Antimicrobial and Antitumor Properties

Indole derivatives, including those similar to 5-Et-1,3-DM-ICA, have been reported to exhibit antibacterial and antitumor activities. For instance:

  • Antibacterial Activity : Indoles have shown effectiveness against various bacterial strains. Studies indicate that compounds with an indole structure can disrupt bacterial cell walls or inhibit essential metabolic pathways .
  • Antitumor Activity : Research has highlighted that certain indole derivatives possess cytotoxic effects against cancer cell lines. These compounds can induce apoptosis in tumor cells by interacting with cellular signaling pathways .

While specific data on the mechanism of action for 5-Et-1,3-DM-ICA is sparse, it is hypothesized that its biological activities may stem from:

  • Binding Interactions : Similar compounds have demonstrated the ability to form hydrogen bonds with various biological targets, enhancing their pharmacological properties.
  • Cell Proliferation Pathways : Indole derivatives may influence pathways related to cell growth and survival, contributing to their anticancer effects.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique features of 5-Et-1,3-DM-ICA:

Compound NameMolecular FormulaUnique Features
5-MethylindoleC9H9NLacks carboxylic acid functionality
Indole-2-carboxylic acidC9H7NO2Simpler structure; fewer methyl groups
1-MethylindoleC10H9NContains only one methyl group on the indole ring

The unique combination of ethyl and dimethyl substitutions on the indole ring contributes significantly to its distinct biological activities and chemical reactivity.

Safety and Handling

Due to the lack of specific research on 5-Et-1,3-DM-ICA's safety profile, general precautions should be taken when handling this compound. Indole derivatives can exhibit toxic or mutagenic properties; hence, appropriate laboratory safety protocols are recommended.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid?

  • Methodological Answer : A common approach involves functionalizing the indole core. For example, analogous compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst, followed by reflux and recrystallization . To introduce ethyl and methyl groups, alkylation or Friedel-Crafts reactions could be employed. Optimization should include varying reaction time (2.5–3 hours), temperature (reflux conditions), and stoichiometry of substituent precursors.

Q. How can spectroscopic methods characterize the compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze substituent positions (e.g., ethyl/methyl groups) via 1^1H and 13^13C chemical shifts.
  • HPLC : Confirm purity (>95% by HPLC, as seen in related indole-2-carboxylic acids) .
  • X-ray crystallography : Resolve crystal structure (e.g., similar indole derivatives were characterized with R factor = 0.054 using single-crystal X-ray) .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodological Answer : While direct data are unavailable, related indole derivatives show stability at recommended storage conditions (typically +4°C for pure solids). Avoid moisture, light, and incompatible materials (e.g., strong oxidizers). Stability testing should include accelerated degradation studies under varying pH and temperature .

Advanced Research Questions

Q. How can substituent effects (ethyl/methyl groups) be analyzed for biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs with varying alkyl chain lengths (e.g., replacing ethyl with propyl).
  • Test bioactivity (e.g., enzyme inhibition, antimicrobial assays) and correlate with substituent hydrophobicity (LogP) and steric parameters. For example, LogP = 1.63 for a related fluoro-indole derivative suggests moderate lipophilicity .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use X-ray crystallography data (e.g., indole-3-carboxylic acid structure resolved at 293 K) to model binding pockets .
  • QSAR modeling : Incorporate physicochemical properties (e.g., PSA = 90.39 Ų for a fluoro-indole analog) to predict membrane permeability .

Q. How to address solubility challenges in formulation for in vivo studies?

  • Methodological Answer :

  • Salt formation : Explore carboxylate salts (e.g., sodium or potassium) to enhance aqueous solubility.
  • Co-solvents : Use DMSO or PEG-based systems, guided by solubility parameters (e.g., water solubility data for indole-5-carboxylic acid derivatives) .

Q. Key Research Considerations

  • Contradictions : While some indole derivatives lack comprehensive toxicity data , others (e.g., 5-chloro-1H-indole-3-carboxylic acid) are noted for biological activity without carcinogenic classification .
  • Gaps : Physical properties (e.g., vapor pressure, solubility) for this compound require experimental validation.

Properties

IUPAC Name

5-ethyl-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-9-5-6-11-10(7-9)8(2)12(13(15)16)14(11)3/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTAYHVZIPWDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586480
Record name 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928707-70-4
Record name 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid
5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid

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